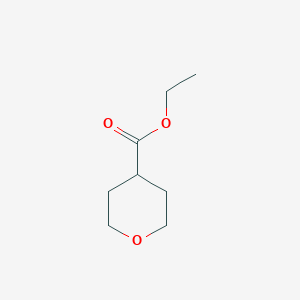

Ethyl tetrahydropyran-4-carboxylate

CAS No.: 96835-17-5

Cat. No.: VC3969021

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96835-17-5 |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | ethyl oxane-4-carboxylate |

| Standard InChI | InChI=1S/C8H14O3/c1-2-11-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3 |

| Standard InChI Key | BCXINTIRMSZYKA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCOCC1 |

| Canonical SMILES | CCOC(=O)C1CCOCC1 |

Introduction

Chemical Identity and Structural Properties

Ethyl tetrahydropyran-4-carboxylate (C₈H₁₄O₃, MW 158.19 g/mol) is an ester featuring a tetrahydropyran ring substituted at the 4-position with a carboxylate group. Its IUPAC name, ethyl oxane-4-carboxylate, reflects the bicyclic ether structure. Key identifiers include:

| Property | Value | Source Citation |

|---|---|---|

| CAS Number | 96835-17-5 | |

| SMILES | CCOC(=O)C1CCOCC1 | |

| InChIKey | BCXINTIRMSZYKA-UHFFFAOYSA-N | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 176.9 ± 33.0 °C | |

| Flash Point | 65.1 ± 18.9 °C |

The tetrahydropyran ring adopts a chair conformation, with the ester group equatorial to minimize steric strain. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as ethyl 4-acetyl-tetrahydro-2H-pyran-4-carboxylate, reveal characteristic shifts for ring protons (δ 3.4–4.0 ppm) and ester carbonyls (δ 170–175 ppm) .

Synthetic Methodologies and Optimization

Industrial-Scale Cyclisation-Hydrolysis-Decarboxylation Route

The predominant synthesis involves three stages (Scheme 1):

-

Cyclisation: Diethyl malonate reacts with bis-(2-chloroethyl) ether in the presence of sodium hydride, forming diethyl tetrahydropyran-4,4-dicarboxylate. Early methods required 3 days at 0°C, but optimized protocols using polar aprotic solvents (e.g., DMF) at 50–100°C reduce reaction time to 12–24 hours .

-

Hydrolysis: The diester undergoes basic hydrolysis (NaOH/KOH) to yield tetrahydropyran-4,4-dicarboxylic acid. Modern approaches employ 30% NaOH at 40–50°C, achieving completion within 8 hours .

-

Decarboxylation: Controlled thermal decarboxylation (120–130°C in xylene) selectively removes one carboxyl group, producing tetrahydropyran-4-carboxylic acid. This step avoids the hazardous high-temperature conditions (>180°C) noted in earlier patents .

The final esterification of tetrahydropyran-4-carboxylic acid with ethanol, catalyzed by sulfuric acid or p-toluenesulfonic acid, completes the synthesis with >95% yield .

Table 1: Comparison of Synthetic Routes

Pharmaceutical and Agrochemical Applications

Drug Discovery and Development

Ethyl tetrahydropyran-4-carboxylate is a key intermediate in synthesizing neurological receptor antagonists and Alzheimer’s disease therapeutics. For example:

-

Azaspiro[4.5]decane derivatives: These μ-opioid receptor agonists utilize the tetrahydropyran moiety to enhance blood-brain barrier permeability .

-

Class II histone deacetylase (HDAC) inhibitors: The ester’s lipophilicity improves bioavailability in anticancer candidates.

Agrochemical Intermediates

In agrochemistry, the compound is alkylated or amidated to produce herbicides and insecticides. Its stability under acidic conditions makes it ideal for formulating soil-active pesticides .

First-aid measures include rinsing exposed skin/eyes with water (15 minutes) and seeking medical attention for inhalation exposure .

Recent Advances and Future Directions

Green Chemistry Innovations

Recent patents describe photo-redox decarboxylation methods using visible light catalysts (e.g., Ru(bpy)₃²⁺), enabling room-temperature decarboxylation with 90% efficiency . This eliminates the need for high-temperature solvents like xylene.

Derivative Synthesis

Ethyl 4-acetyl-tetrahydro-2H-pyran-4-carboxylate (CAS 345216-96-8), synthesized via lithium diisopropylamide (LDA)-mediated acetylation, demonstrates the compound’s versatility for generating analogs with enhanced bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume